N-((1-(4-氟苯基)-1H-四唑-5-基)甲基)-4-甲氧基-3-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrazole ring, followed by the formation of the sulfonamide linkage . The exact synthesis would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the tetrazole ring, the sulfonamide group, and the fluorophenyl group would all have characteristic signals in these spectra .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the tetrazole ring might undergo reactions at the nitrogen atoms, while the sulfonamide group might be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally. These properties would be influenced by the functional groups in the compound .科学研究应用
Monoacylglycerol Lipase Inhibition
This compound has been characterized as a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . MAGL inhibitors like this compound can elevate levels of 2-arachidonoylglycerol (2-AG), leading to therapeutic effects in mood, appetite, pain, and inflammation management.
Neuropathic Pain Treatment
Due to its MAGL inhibitory activity, this compound has demonstrated efficacy in rodent models of neuropathic pain . It offers a promising approach for the development of new analgesics targeting neuropathic pain without the side effects associated with current treatments.
Asymmetric Synthesis
The structure of this compound allows it to be used in the synthesis of chiral intermediates, which are crucial for asymmetric synthesis . These intermediates can serve as chiral ligands or starting materials, enabling the production of enantiomerically pure pharmaceuticals.
Catalysis
The compound’s potential to form chiral intermediates makes it valuable in catalytic processes, particularly in asymmetric catalysis . This is essential for creating specific isomers of a substance, which can have different biological activities.
Pharmacological Research
As a selective and reversible MAGL inhibitor, this compound is a valuable tool in pharmacological research to study the role of the endocannabinoid system in various physiological and pathological processes .
Chemical Biology
In chemical biology, this compound can be used to probe the biochemical pathways involving MAGL and the broader endocannabinoid system, helping to elucidate their functions in health and disease .
Neuropharmacology
The ability of this compound to modulate neurotransmitter levels, such as norepinephrine in the cortex, positions it as a useful agent in neuropharmacological studies, particularly those related to mood and stress disorders .
Inflammation Research
By inhibiting MAGL and consequently increasing 2-AG levels, this compound can be used to investigate the anti-inflammatory properties of the endocannabinoid system and its potential therapeutic applications .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-11-9-14(7-8-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-12(17)4-6-13/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQNWGBRAQKIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。